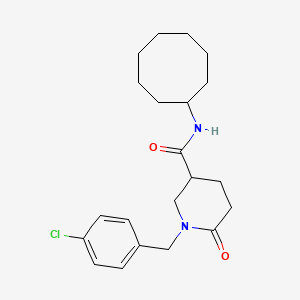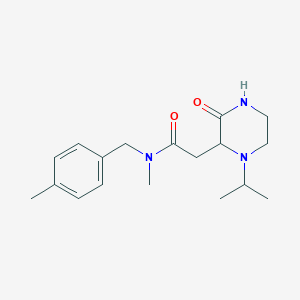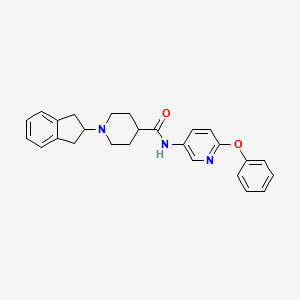
diethyl 1,3-adamantanedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,3-adamantanedicarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a derivative of adamantane, which is a polycyclic hydrocarbon with a diamond-like structure. This compound has two carboxylate groups attached to the adamantane core, making it a dicarboxylate derivative. This compound has been studied for its potential use in various fields, including pharmaceuticals, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of diethyl 1,3-adamantanedicarboxylate is not fully understood. However, studies have shown that this compound has the ability to form hydrogen bonds with other molecules, which may contribute to its drug delivery properties. In addition, this compound has been shown to have a high affinity for metal ions, which may contribute to its potential use in catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that this compound is relatively non-toxic and does not have significant adverse effects on cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diethyl 1,3-adamantanedicarboxylate in lab experiments is its ability to encapsulate drugs and protect them from degradation. This compound also has the potential to be used as a building block for the synthesis of new materials. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the study of diethyl 1,3-adamantanedicarboxylate. One potential direction is the development of new drug delivery systems using this compound. Another direction is the synthesis of new materials using this compound as a building block. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in catalysis.
Méthodes De Synthèse
The synthesis of diethyl 1,3-adamantanedicarboxylate involves the reaction of 1,3-dibromoadamantane with diethyl malonate in the presence of a base, such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl malonate acts as a nucleophile and replaces one of the bromine atoms on the 1,3-dibromoadamantane. The resulting intermediate is then deprotonated to form this compound.
Applications De Recherche Scientifique
Diethyl 1,3-adamantanedicarboxylate has been studied for its potential use in various scientific fields. In pharmaceutical research, this compound has been investigated for its potential as a drug delivery system. Due to its unique structure, this compound has the ability to encapsulate drugs and protect them from degradation. This compound has also been studied for its potential use as a scaffold for the development of new drugs.
In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials. This compound has been used to synthesize metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.
Propriétés
IUPAC Name |
diethyl adamantane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-3-19-13(17)15-6-11-5-12(7-15)9-16(8-11,10-15)14(18)20-4-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRWOWJDQSYJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B6016571.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6016583.png)
![N-[(1-{[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6016590.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(2-methoxyethyl)piperidine](/img/structure/B6016591.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B6016599.png)
![methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6016607.png)

![6-(4-chlorophenyl)-3-[(4-isopropyl-1-piperazinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6016614.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6016643.png)


![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6016653.png)

![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6016663.png)